N-(thian-3-yl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-(thian-3-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c13-16(14,10-4-1-5-11-7-10)12-9-3-2-6-15-8-9/h1,4-5,7,9,12H,2-3,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNLAWRNZREUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Structural Analogs and Key Properties
The following table summarizes critical data for N-(thian-3-yl)pyridine-3-sulfonamide and its analogs:
Key Comparative Insights
Impact of Substituents on Pharmacological Activity
- However, this may reduce aqueous solubility, a challenge observed in ZD4054 (0.12 mg/mL) .
- Heterocyclic Additions: ZD4054’s oxadiazole and pyrazine rings contribute to its role as an endothelin receptor antagonist, demonstrating how aromatic heterocycles can modulate receptor specificity . In contrast, Torsemide’s m-tolylamino group is critical for its diuretic action via renal carbonic anhydrase inhibition .
Solubility and Ionization
- ZD4054’s dual pKa values (1.46 and 5.66) suggest ionization under physiological conditions, aiding solubility and absorption. Torsemide’s higher pKa (~6.7) aligns with its sulfonamide’s weak acidity, typical for diuretics . This compound’s ionization profile remains uncharacterized but could be predicted using computational models.
Preparation Methods
General Synthetic Strategy for Sulfonamide Derivatives
Sulfonamide synthesis typically follows a two-step protocol: (1) preparation of the sulfonyl chloride intermediate and (2) nucleophilic substitution with an amine. For N-(thian-3-yl)pyridine-3-sulfonamide, this involves reacting pyridine-3-sulfonyl chloride with thian-3-amine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur center, facilitated by deprotonation using a base such as potassium carbonate or triethylamine .
Key considerations include:
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Solvent selection : Polar aprotic solvents (e.g., acetone, dichloromethane) enhance reactivity by stabilizing ionic intermediates .
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Temperature control : Reactions often proceed at room temperature, though elevated temperatures (40–60°C) may improve yields for sterically hindered amines .
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Purification : Crude products are typically isolated via acid-base extraction or recrystallization, followed by chromatography for high-purity isolates .
Synthesis of Pyridine-3-Sulfonyl Chloride
Pyridine-3-sulfonyl chloride serves as the foundational electrophile. Its synthesis begins with chlorosulfonation of pyridine using chlorosulfonic acid under controlled conditions :
Optimization Insights :
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Reaction time : Prolonged exposure (>6 hours) risks over-sulfonation, generating disulfonated byproducts .
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Temperature : Maintaining 0–5°C minimizes side reactions, achieving yields of 70–85% .
Thian-3-Amine Preparation
Thian-3-amine, the nucleophilic component, is synthesized via reduction of thian-3-one oxime. A two-step process involves:
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Oxime formation : Thian-3-one reacts with hydroxylamine hydrochloride in ethanol under reflux .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the oxime to the primary amine :
Yield Considerations :
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Catalytic hydrogenation provides milder conditions but requires specialized equipment.
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LiAlH₄ offers higher yields (80–90%) but demands anhydrous conditions .
Coupling Pyridine-3-Sulfonyl Chloride with Thian-3-Amine
The final step involves combining equimolar amounts of pyridine-3-sulfonyl chloride and thian-3-amine in dry acetone with potassium carbonate (K₂CO₃) as the base :
Reaction Conditions :
Catalytic Innovations :
Recent advances employ magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@PCLH-TFA) to accelerate sulfonamide formation under solvent-free conditions . This approach reduces reaction time to 4–6 hours while maintaining yields >85% .
Characterization and Analytical Validation
Synthesized this compound requires rigorous characterization:
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Nuclear Magnetic Resonance (NMR) :
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Infrared (IR) Spectroscopy :
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Mass Spectrometry :
Challenges and Optimization Strategies
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Byproduct Formation : Competing reactions at the pyridine nitrogen can yield N-sulfonated impurities. Using a large excess of thian-3-amine (1.5 equiv) suppresses this side pathway .
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Solubility Issues : The product’s limited aqueous solubility complicates purification. Recrystallization from ethanol/water (7:3) improves purity to >98% .
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Scale-Up Limitations : Batch heterogeneity in solvent-free catalytic methods necessitates continuous flow systems for industrial-scale production .
Applications and Derivative Synthesis
While direct studies on this compound are limited, structural analogs demonstrate:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(thian-3-yl)pyridine-3-sulfonamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thian ring (a sulfur-containing heterocycle) via cyclization of appropriate precursors (e.g., mercapto-alcohols). The pyridine-3-sulfonamide group is introduced through sulfonylation using pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates, such as thian-3-amine, are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thian synthesis | Cyclization (H₂SO₄, 80°C) | 65–75% |
| Sulfonylation | Pyridine-3-sulfonyl chloride, TEA, DCM, 0°C → RT | 50–60% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thian ring protons at δ 2.8–3.2 ppm; pyridine protons at δ 7.5–8.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₂N₂O₂S₂: 257.0423).
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., bond angles in the thian ring) .
Q. How is the solubility profile of this compound determined for biological assays?
- Methodological Answer : Solubility is assessed in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ = 260–280 nm). For low solubility, co-solvents (e.g., PEG-400) or surfactants (Tween-80) are used at ≤1% v/v to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized under varying catalytic conditions?
- Methodological Answer : Catalytic systems are screened using Design of Experiments (DoE). For example:
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Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thian ring functionalization.
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Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) with comparable yields (70% vs. 65%) .
Catalyst Temperature Yield Pd(OAc)₂ 100°C 78% None 80°C 65%
Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., substrate concentration, pH). Standardization steps:
- Use recombinant enzymes (e.g., carbonic anhydrase IX) with kinetic assays (stopped-flow spectrophotometry).
- Validate via orthogonal methods (e.g., SPR for binding affinity) .
Q. How do computational models predict the binding mode of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions:
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Sulfonamide group : Hydrogen bonds with catalytic zinc in carbonic anhydrases.
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Thian ring : Hydrophobic interactions with active-site residues .
Target Docking Score (kcal/mol) Key Residues Carbonic Anhydrase IX -9.2 His94, Gln92 EGFR Kinase -7.8 Met793, Leu788
Q. What degradation pathways occur under physiological conditions, and how are degradation products analyzed?
- Methodological Answer : Stability studies (37°C, PBS) followed by LC-MS/MS identify:
- Hydrolysis : Cleavage of sulfonamide bond at acidic pH.
- Oxidation : Thian ring → sulfoxide (m/z +16) .
Data Contradiction Analysis
Q. Why do studies report conflicting biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and assay endpoints (MIC vs. apoptosis). Meta-analysis using standardized protocols (CLSI guidelines) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
